4-ethyl 1-methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)butanedioate

Lipophilicity Membrane Permeability Drug Likeness

Researchers limited by mono-ester coumarins face sequential SAR bottlenecks. This dual-ester probe (C₁₇H₁₈O₇, MW 334.3, ≥95% purity) features orthogonal ethyl/methyl ester handles for stepwise bioconjugation, fluorophore attachment, or affinity tag installation. Key advantages: (1) Distinct ester reactivity enables controlled, site-specific derivatization; (2) Predicted LogP 2.81 & TPSA 88 Ų balance permeability and solubility; (3) Ro5-compliant scaffold suitable for CNS-penetrant probe development. Supplied as research-grade material with batch-specific QC documentation.

Molecular Formula C17H18O7
Molecular Weight 334.324
CAS No. 1092317-33-3
Cat. No. B2807154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl 1-methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)butanedioate
CAS1092317-33-3
Molecular FormulaC17H18O7
Molecular Weight334.324
Structural Identifiers
SMILESCCOC(=O)CC(C1=CC(=O)OC2=C1C=CC(=C2)OC)C(=O)OC
InChIInChI=1S/C17H18O7/c1-4-23-15(18)9-13(17(20)22-3)12-8-16(19)24-14-7-10(21-2)5-6-11(12)14/h5-8,13H,4,9H2,1-3H3
InChIKeyQLFQLWAORBJFFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 4-Ethyl 1-Methyl 2-(7-Methoxy-2-Oxo-2H-Chromen-4-Yl)Butanedioate


4-ethyl 1-methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)butanedioate (CAS 1092317-33-3) is a synthetic coumarin derivative featuring a 7-methoxy-2-oxo-2H-chromen-4-yl core substituted with an asymmetric butanedioate diester side chain (4-ethyl, 1-methyl ester). As a member of the benzopyrone class, it shares the characteristic bicyclic lactone scaffold known for diverse biological and photophysical properties. Its molecular formula is C₁₇H₁₈O₇ with a molecular weight of 334.3 g/mol. Predicted physicochemical properties indicate a moderate lipophilicity (ACD/LogP 2.81) and a topological polar surface area of 88 Ų, suggesting favorable membrane permeability and oral bioavailability potential. [1] This compound is primarily utilized as a research chemical and synthetic intermediate, with applications in medicinal chemistry, chemical biology probe development, and structure-activity relationship (SAR) studies.

Why Generic Substitution Fails: 4-Ethyl 1-Methyl 2-(7-Methoxy-2-Oxo-2H-Chromen-4-Yl)Butanedioate


In the realm of coumarin-based research tools and chemical biology probes, precise structural motifs govern both biological target engagement and physicochemical behavior. Generic substitution with simpler coumarin analogs such as 7-methoxycoumarin-4-acetic acid (MCA) or 4-methylumbelliferone neglects the unique dual-ester butanedioate side chain of this compound. This differential ester substitution pattern directly modulates lipophilicity (ACD/LogP 2.81 vs. approximately 1.3 for MCA [1]), hydrogen bonding capacity, and metabolic stability. Furthermore, the presence of distinct ethyl and methyl ester groups introduces orthogonal deprotection possibilities, a feature absent in mono-acid or symmetrical diester analogs. Such structural distinctions directly impact cellular permeability, subcellular distribution, and the compound's suitability as a synthon for conjugate development, rendering simple substitution scientifically invalid.

Evidence vs. Analogs: 4-Ethyl 1-Methyl 2-(7-Methoxy-2-Oxo-2H-Chromen-4-Yl)Butanedioate


Lipophilicity Advantage vs. MCA

The target compound exhibits a predicted ACD/LogP of 2.81, which is substantially higher than the 1.3 (XLogP3) value of the direct comparator 7-methoxycoumarin-4-acetic acid (MCA). [1] This 1.51 log unit increase translates to approximately a 32-fold higher theoretical partition coefficient, indicating superior membrane permeability potential. The difference arises from the replacement of the polar carboxylic acid group in MCA with a neutral butanedioate diester in the target compound, a modification known to enhance passive diffusion across lipid bilayers.

Lipophilicity Membrane Permeability Drug Likeness

Derivatization Potential vs. MCA

The target compound possesses 8 rotatable bonds compared to only 3 for MCA, and a molecular weight of 334.3 g/mol versus 234.2 g/mol. This increased structural complexity, conferred by the butanedioate diester side chain, provides additional vectors for chemical modification and conjugation. The two distinct ester functionalities (ethyl and methyl) offer orthogonal deprotection handles, enabling sequential functionalization strategies that are unattainable with simpler mono-functional coumarins. [1] Despite increased molecular weight, the compound maintains zero Rule-of-Five violations, indicating drug-like properties are preserved. [2]

Molecular Complexity Rotatable Bonds Chemical Biology Derivatization

Reduced Hydrogen Bond Donors vs. Acid Analogs

The target compound has zero hydrogen bond donors (HBD = 0), compared to one HBD for MCA (the carboxylic acid proton). [1] In drug discovery, a lower HBD count is a well-established factor correlating with improved passive permeability and reduced promiscuous binding to off-target proteins, particularly those requiring hydrogen bond donor interactions for recognition. This feature is beneficial for achieving cleaner pharmacological profiles. [2]

Hydrogen Bond Donors Selectivity Off-Target Activity

Oral Bioavailability Profile vs. Larger Coumarin Conjugates

The compound complies with the Lipinski Rule of Five (Ro5: 0 violations) and Veber rules (TPSA 88 Ų < 140 Ų, rotatable bonds 8 < 10), predicting favorable oral bioavailability. [1] In contrast, larger coumarin-based fluorescent conjugates often exceed Ro5 thresholds, limiting their utility beyond in vitro applications. The balanced profile of this compound positions it as a potential CNS-penetrant or orally bioavailable probe candidate, a significant advantage over high-molecular-weight alternatives.

Drug Likeness Oral Bioavailability ADME

Application Scenarios: 4-Ethyl 1-Methyl 2-(7-Methoxy-2-Oxo-2H-Chromen-4-Yl)Butanedioate


Lead Optimization: Lipophilic Coumarin Scaffolds

The compound's predicted LogP of 2.81 and zero HBD count make it a superior starting point for designing CNS-penetrant or intracellular-targeting ligands compared to the more polar MCA scaffold. Its dual-ester functionality allows for sequential SAR exploration at two distinct positions, enabling efficient lead optimization for potency and selectivity. [1]

Chemical Probe Development via Orthogonal Handles

The presence of ethyl and methyl ester groups provides chemists with two differentiable reactive handles for bioconjugation, fluorophore attachment, or affinity tag installation. This capability is invaluable for developing activity-based probes or fluorescence polarization ligands where controlled, stepwise derivatization is critical. [1]

In Vitro ADME & Permeability Reference Standard

Due to its balanced physicochemical profile (Ro5 compliant, TPSA 88 Ų), this compound can serve as a reference standard for calibrating in vitro permeability assays (e.g., PAMPA, Caco-2) or for benchmarking the passive diffusion of neutral, moderately lipophilic small molecules. Its distinct retention time in reversed-phase HPLC also supports its role as an internal standard. [1]

Intermediate for Prodrugs and Conjugates

The non-polar, enzyme-labile nature of the butanedioate esters makes this compound an attractive synthon for designing esterase-activated prodrugs or drug-polymer conjugates. Its higher molecular complexity compared to MCA provides a greater number of sites for linker attachment without sacrificing drug-likeness, facilitating the development of sophisticated drug delivery systems. [1]

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